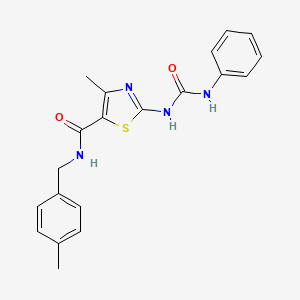

4-methyl-N-(4-methylbenzyl)-2-(3-phenylureido)thiazole-5-carboxamide

Description

Properties

IUPAC Name |

4-methyl-N-[(4-methylphenyl)methyl]-2-(phenylcarbamoylamino)-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S/c1-13-8-10-15(11-9-13)12-21-18(25)17-14(2)22-20(27-17)24-19(26)23-16-6-4-3-5-7-16/h3-11H,12H2,1-2H3,(H,21,25)(H2,22,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVHBXJUXUHNZSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=C(N=C(S2)NC(=O)NC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-methylbenzyl)-2-(3-phenylureido)thiazole-5-carboxamide typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.

Introduction of Ureido Group: The phenylureido group can be introduced via a reaction between an isocyanate and an amine.

Final Coupling: The final compound is obtained by coupling the thiazole derivative with the appropriate benzylamine under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the benzyl group.

Reduction: Reduction reactions can occur at the ureido group or the thiazole ring.

Substitution: Various substitution reactions can take place, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using appropriate reagents like halogens, nitric acid, and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Properties

One of the most significant applications of 4-methyl-N-(4-methylbenzyl)-2-(3-phenylureido)thiazole-5-carboxamide is in the field of oncology. Several studies have indicated that thiazole derivatives exhibit potent antiproliferative activities against various cancer cell lines.

- Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism is similar to that observed in other thiazole derivatives, which have demonstrated efficacy against melanoma and prostate cancer cells with IC50 values ranging from 0.7 to 1.0 μM .

- Case Studies : A study on a series of thiazole derivatives reported that modifications led to enhanced anticancer activity, suggesting that structural variations in compounds like 4-methyl-N-(4-methylbenzyl)-2-(3-phenylureido)thiazole-5-carboxamide could yield even more potent agents .

Enzyme Inhibition

Another critical application of this compound lies in its ability to inhibit specific enzymes, which can be beneficial in treating various diseases.

- Xanthine Oxidase Inhibition : Research has shown that derivatives of thiazole can inhibit xanthine oxidase, an enzyme involved in uric acid production. This inhibition is vital for conditions like gout and hyperuricemia. The structural modifications made to thiazole compounds can enhance their inhibitory effects .

- Carbonic Anhydrase Inhibition : Thiazole derivatives have also been studied for their inhibitory effects on carbonic anhydrase II, an enzyme important in maintaining acid-base balance and fluid secretion. Variations in the thiazole structure have resulted in differing potencies against this enzyme .

Other Therapeutic Uses

Beyond anticancer applications and enzyme inhibition, 4-methyl-N-(4-methylbenzyl)-2-(3-phenylureido)thiazole-5-carboxamide may have potential roles in other therapeutic areas.

- Antimicrobial Activity : Some studies suggest that thiazole derivatives possess antimicrobial properties, which can be leveraged in developing new antibiotics or antifungal agents .

- Anti-inflammatory Effects : Thiazole compounds have shown promise in reducing inflammation, making them candidates for treating inflammatory diseases .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-methylbenzyl)-2-(3-phenylureido)thiazole-5-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole carboxamides exhibit diverse biological activities depending on substituent variations. Below is a comparative analysis based on substituent groups, synthesis routes, and biological data from the evidence.

Table 1: Structural and Activity Comparison of Thiazole Carboxamide Derivatives

Key Observations:

- Electron-Donating Groups (e.g., Methoxy in 2a): Enhance solubility but may reduce metabolic stability. Compound 2a showed moderate COX inhibition (60–75% in LX-2 cells) .

- Electron-Withdrawing Groups (e.g., CF₃ in 2j): Improve target binding via hydrophobic interactions. The trifluoromethyl group in 2j likely enhances potency, though specific activity data are lacking .

- Hydrazinecarbothioamide (): Derivatives with this group exhibited potent anticancer activity (IC50 ~1.6 μg/mL), suggesting that nitrogen-rich side chains enhance cytotoxicity .

Biological Activity

4-Methyl-N-(4-methylbenzyl)-2-(3-phenylureido)thiazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties. The findings are supported by data tables and relevant case studies.

The compound's chemical identifiers include:

- CAS Number : 55327-23-6

- Molecular Formula : C16H18N2O2S

- Molecular Weight : 302.39 g/mol

- IUPAC Name : 4-methyl-N-(4-methylbenzyl)-2-(3-phenylureido)thiazole-5-carboxamide

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated its efficacy against various cancer cell lines.

Table 1: Anticancer Activity Data

In a study evaluating structure-activity relationships, modifications to the thiazole structure significantly enhanced anticancer activity. The incorporation of specific substituents was found to increase potency, with some derivatives showing improved efficacy compared to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains.

Table 2: Antimicrobial Activity Data

| Microorganism | MIC (µg/ml) | Reference |

|---|---|---|

| Staphylococcus aureus | 6.25 | |

| Escherichia coli | 12.50 | |

| Pseudomonas aeruginosa | 6.25 |

The results indicate that the compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, the compound has shown promise in reducing inflammation. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines in vitro.

Case Study: Inhibition of Cytokine Production

A recent study assessed the impact of the compound on TNF-alpha and IL-6 production in macrophages stimulated with lipopolysaccharides (LPS). The results demonstrated a significant reduction in cytokine levels, suggesting a potential mechanism for its anti-inflammatory effects .

The biological activity of 4-methyl-N-(4-methylbenzyl)-2-(3-phenylureido)thiazole-5-carboxamide is believed to be mediated through multiple pathways:

- Inhibition of Cell Proliferation : Studies indicate that the compound induces apoptosis in cancer cells by activating caspases involved in the apoptotic pathway.

- Disruption of Bacterial Cell Wall Synthesis : The antimicrobial properties may stem from interference with bacterial cell wall integrity.

- Cytokine Modulation : The anti-inflammatory effects are likely due to modulation of cytokine production in immune cells.

Q & A

Q. What are the recommended synthetic routes for 4-methyl-N-(4-methylbenzyl)-2-(3-phenylureido)thiazole-5-carboxamide, and how can reaction conditions be optimized?

The compound’s synthesis typically involves constructing the thiazole core via cyclization of thiourea derivatives with α-haloketones under acidic or basic conditions . Subsequent functionalization includes introducing the phenylureido group via nucleophilic substitution or coupling reactions. Optimization requires controlled temperature (60–80°C) and pH (neutral to mildly basic) to minimize side products. Reflux in ethanol or DMF with catalysts like triethylamine improves yield . Purity is confirmed via HPLC (>95%) and NMR spectroscopy .

Q. How can the molecular structure of this compound be validated experimentally?

Key techniques include:

- 1H/13C NMR : To confirm substituent positions and hydrogen bonding (e.g., ureido NH signals at δ 9–10 ppm) .

- IR Spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and thiazole ring vibrations (~1500 cm⁻¹) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z calculated for C₂₀H₂₁N₅O₂S: 403.14) .

- X-ray Crystallography : Resolves crystal packing and torsion angles, critical for docking studies .

Q. What are the primary biological targets hypothesized for this compound?

Structural analogs (e.g., thiazole-urea derivatives) show affinity for kinases, proteases, and DNA repair enzymes . Computational docking suggests interactions with ATP-binding pockets (e.g., VEGFR-2) via hydrogen bonding with the ureido group and π-π stacking of the phenyl rings . Preliminary enzyme inhibition assays (IC₅₀ < 10 μM) support targeting cancer-related pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assays?

Discrepancies (e.g., varying IC₅₀ values) may arise from assay conditions (pH, co-solvents) or off-target effects. Mitigation strategies include:

- Dose-Response Curves : Use standardized concentrations (1 nM–100 μM) in triplicate .

- Counter-Screens : Test against related enzymes (e.g., kinase panels) to confirm selectivity .

- Solubility Adjustments : Replace DMSO with PEG-400 or cyclodextrins to avoid solvent interference .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) of this compound?

SAR analysis involves:

- Analog Synthesis : Modify substituents (e.g., replace 4-methylbenzyl with halogenated benzyl groups) .

- Pharmacophore Mapping : Identify critical moieties (e.g., thiazole core and ureido linker) via 3D-QSAR models .

- Binding Affinity Assays : Compare Ki values using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can thermal stability and solubility be optimized for in vivo studies?

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition points (>200°C suggests suitability for long-term storage) .

- Solubility Enhancement : Use nanoformulation (liposomes) or salt formation (e.g., hydrochloride salt) .

- LogP Measurement : Adjust via hydrophilic substituents (e.g., –OH or –COOH) to achieve optimal LogP (2–3) for bioavailability .

Q. What experimental designs are critical for validating target engagement in cellular models?

- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein stability post-treatment .

- Knockdown/Overexpression Models : Use CRISPR/Cas9 to correlate target protein levels with compound efficacy .

- Fluorescence Polarization : Track competitive displacement of labeled ligands in live cells .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting cytotoxicity data between 2D vs. 3D cell cultures?

3D models (e.g., spheroids) often show reduced efficacy due to poor penetration. Solutions include:

- Permeability Testing : Measure compound diffusion using multicellular layer (MCL) assays .

- Hypoxia Mimetics : Add cobalt chloride to 2D cultures to simulate 3D microenvironment effects .

Q. What statistical approaches are recommended for high-throughput screening (HTS) data?

- Z’-Factor Analysis : Ensure assay robustness (Z’ > 0.5) .

- Hit Prioritization : Apply machine learning (e.g., random forest) to rank compounds by efficacy/toxicity .

- False Discovery Rate (FDR) Control : Use Benjamini-Hochberg correction for multi-target screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.